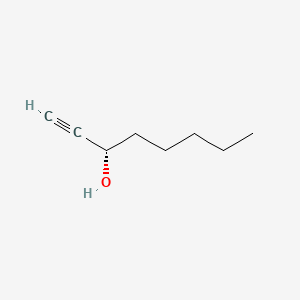

(S)-1-Octyn-3-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-oct-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGRNZHKYVHZSN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316203 | |

| Record name | (3S)-1-Octyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32556-71-1 | |

| Record name | (3S)-1-Octyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32556-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octyn-3-ol, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032556711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-1-Octyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Octyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYN-3-OL, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8HO63XX92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Chiral Propargyl Alcohols

An In-Depth Technical Guide to (S)-1-Octyn-3-ol for Advanced Synthesis

In the landscape of modern pharmaceutical development and complex molecule synthesis, chiral propargylic alcohols stand out as exceptionally versatile building blocks. Their unique bifunctionality, possessing both a reactive terminal alkyne and a stereodefined secondary alcohol, allows for orthogonal chemical modifications and precise three-dimensional control in molecular architecture. Among these critical intermediates, this compound has emerged as a compound of significant interest, particularly as a key precursor for the synthesis of prostaglandins and their analogues.[1] This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights and detailed protocols for its synthesis, characterization, and application.

Physicochemical and Stereochemical Properties

This compound is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the C3 carbinol center, as defined by the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is crucial for its utility in asymmetric synthesis, where maintaining enantiopurity is paramount for achieving the desired biological activity in the final target molecule.

Core Physical Data

The fundamental physical properties of this compound are summarized below. These values are critical for its handling, purification, and use in subsequent reactions.

| Property | Value | Source(s) |

| CAS Number | 32556-71-1 | [2] |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2][3] |

| Appearance | Clear, colorless to yellowish liquid | [4] |

| Boiling Point | 100 °C @ 20 mmHg (83 °C @ 19 mmHg) | [2][5] |

| Density | 0.864 g/mL at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.441 - 1.442 | [2][5] |

| Specific Optical Rotation | [α]²⁵/D ≈ -7.5° (neat) | Inferred from[6] |

| Solubility | Sparingly soluble in water (est. 3.4 g/L); Soluble in common organic solvents like ether, THF. | [4] |

Note on Specific Rotation: The value is inferred from the reported specific rotation of the (R)-(+)-enantiomer, which is +7.5° (neat).[6] Enantiomers exhibit equal and opposite optical rotations.

Spectroscopic Characterization: A Guide to Quality Control

Confirming the identity and purity of this compound is essential. The following spectroscopic data are characteristic of the molecule. In a standard achiral solvent, the NMR spectra of the (S) and (R) enantiomers are identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide a detailed map of the carbon and proton environments within the molecule.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR (CDCl₃) | ~4.33 | multiplet | H-3 (CH-OH) |

| ~2.42 | doublet (J=2 Hz) | H-1 (C≡C-H) | |

| ~1.65 | multiplet | H-4 (-CH₂-) | |

| ~1.3-1.4 | multiplet | H-5, H-6, H-7 (-CH₂-) | |

| ~0.86 | triplet (J=6.6 Hz) | H-8 (-CH₃) | |

| ¹³C NMR (CDCl₃) | ~85.1 | singlet | C-2 (-C≡CH) |

| ~72.6 | singlet | C-1 (-C≡CH) | |

| ~62.0 | singlet | C-3 (CH-OH) | |

| ~37.4 | singlet | C-4 (-CH₂-) | |

| ~31.3 | singlet | C-5 (-CH₂-) | |

| ~24.6 | singlet | C-6 (-CH₂-) | |

| ~22.4 | singlet | C-7 (-CH₂-) | |

| ~13.9 | singlet | C-8 (-CH₃) | |

| (Data based on representative spectra for the racemic compound)[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups: the alcohol and the terminal alkyne.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3315 | Strong, Broad | O-H stretch (alcohol) |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~2950-2860 | Strong | C-H stretch (aliphatic) |

| ~2120 | Weak to Medium | C≡C stretch (terminal alkyne) |

| ~1060-1120 | Medium | C-O stretch (secondary alcohol) |

| (Data based on representative spectra for the racemic compound)[6][7] |

Synthesis and Purification

The preparation of enantiomerically pure this compound is most reliably achieved through the asymmetric reduction of the corresponding ketone, 1-octyn-3-one. The following workflow outlines the synthesis, purification, and analytical verification of the final product.

Caption: Synthesis and Quality Control Workflow.

Detailed Protocol: Asymmetric Synthesis

This protocol is adapted from the robust and well-documented procedure in Organic Syntheses, which details the preparation of the (R)-enantiomer.[6] To obtain the target (S)-enantiomer, the synthesis must start with (- )-α-pinene instead of (+)-α-pinene.

Step 1: Preparation of the Chiral Reducing Agent (B-3-Pinanyl-9-BBN)

-

Flame-dry a 2 L round-bottomed flask equipped with a reflux condenser and magnetic stirrer under a nitrogen atmosphere.

-

Charge the flask with 800 mL of a 0.5 M THF solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.4 mol).

-

Add 61.3 g (0.45 mol) of enantiomerically pure (-)-α-pinene .

-

Reflux the solution for 4 hours.

-

Cool the solution and remove the excess α-pinene and THF under vacuum to yield the neat chiral borane reagent as a thick oil.

Step 2: Asymmetric Reduction

-

Cool the flask containing the chiral reagent to 0 °C in an ice bath.

-

Slowly add 35.3 g (0.285 mol) of 1-octyn-3-one.

-

Allow the reaction to slowly warm to room temperature and stir for approximately 8 hours. Monitor the reaction for completion by TLC or GC.

Step 3: Workup and Purification

-

Destroy the excess borane reagent by adding 22 mL (0.3 mol) of propionaldehyde and stirring for 1 hour at room temperature.

-

Remove the liberated α-pinene under high vacuum.

-

Add 200 mL of THF, followed by 150 mL of 3 M aqueous NaOH.

-

Carefully add 150 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 40 °C. Caution: This oxidation is exothermic.

-

Stir for 3 hours at 40 °C.

-

Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.

-

Purify the resulting oil by vacuum distillation (e.g., at ~60–65 °C / 3.0 mmHg) to yield pure this compound.[6]

Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Step 1: Column and Mobile Phase Selection

-

Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Columns such as Daicel CHIRALPAK® IA, IB, or IC are excellent starting points.[8]

-

Mobile Phase: Normal phase chromatography often provides the best resolution for propargylic alcohols. A typical mobile phase is a mixture of hexane and isopropanol (IPA) or ethanol. A starting composition of 90:10 (Hexane:IPA) is recommended.[9]

-

Additives: For alcohols, additives are not usually necessary.

Step 2: Method Development and Analysis

-

Prepare a ~1 mg/mL solution of the racemic 1-octyn-3-ol as a reference standard.

-

Prepare a ~1 mg/mL solution of the synthesized this compound sample.

-

Set the HPLC flow rate to 1.0 mL/min and the UV detection wavelength to a low value where the analyte absorbs (e.g., 210 nm), as there is no strong chromophore.

-

Inject the racemic standard to confirm the separation of the two enantiomer peaks.

-

If separation is poor, adjust the ratio of hexane to alcohol. Increasing the hexane percentage will increase retention and may improve resolution, while increasing the alcohol percentage will decrease retention.

-

Once baseline resolution is achieved, inject the synthesized sample.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions of the Hydroxyl Group

-

Protection: The secondary alcohol can be protected with common protecting groups (e.g., silyl ethers like TBS or TIPS, or as a THP ether) to allow for selective reaction at the alkyne terminus.

-

Esterification: The alcohol can be acylated to form esters using acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine.[10][11] This is a common derivatization and can also be used for kinetic resolution.

-

Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) converts the alcohol to the corresponding ynone, 1-octyn-3-one.

Reactions of the Terminal Alkyne

The terminal alkyne is acidic (pKa ≈ 25) and can be deprotonated with a strong base (e.g., n-BuLi, Grignard reagents) to form a nucleophilic acetylide. This nucleophile can then participate in a variety of powerful carbon-carbon bond-forming reactions.

-

Sonogashira Coupling: This is a palladium- and copper-catalyzed cross-coupling reaction between the terminal alkyne and an aryl or vinyl halide.[12][13] It is a cornerstone of modern organic synthesis for creating sp-sp² carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and organic materials.[12][14]

Caption: Sonogashira Cross-Coupling Reaction.

-

Alkylation: The acetylide can react with alkyl halides in an Sₙ2 reaction to extend the carbon chain.

-

Addition to Carbonyls: The acetylide can add to aldehydes or ketones to form new, more complex propargylic alcohols.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[4] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[4] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. Store in a cool, dry place in a tightly sealed container.

References

- 1. Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. | Semantic Scholar [semanticscholar.org]

- 2. This compound | 32556-71-1 [chemicalbook.com]

- 3. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-辛炔-3-醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]

- 14. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

Introduction: The Significance of (S)-1-Octyn-3-ol in Modern Synthesis

An In-Depth Technical Guide to the Commercial Availability and Synthesis of Enantiomerically Pure (S)-1-Octyn-3-ol

This compound is a chiral propargyl alcohol that has emerged as a cornerstone in asymmetric synthesis. Its bifunctional nature, possessing both a terminal alkyne and a stereodefined secondary alcohol, makes it a highly versatile and valuable building block for the construction of complex, biologically active molecules.[1] The absolute stereochemistry at the C-3 position is crucial, serving as a foundational chiral center from which subsequent stereocenters can be introduced with high levels of control. This guide provides a comprehensive overview of its commercial availability, strategic importance, and the robust synthetic methodologies employed for its preparation in enantiomerically pure form, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Commercial Sourcing and Availability

Enantiomerically pure this compound is readily available from several major chemical suppliers, facilitating its use in research and development without the immediate need for in-house synthesis. The compound is typically offered with high enantiomeric excess (ee), often exceeding 98-99%.

| Supplier | Typical Purity/Grade | Product Number (Example) | Notes |

| Sigma-Aldrich | 99% | 393967 | Available in various quantities for research and bulk needs.[2] |

| TCI Chemicals | >99.0% (GC) | O0235 | Marketed as a key side-chain unit for prostaglandin synthesis.[2][3] |

| Thermo Scientific | 98+% | A15977 | Formerly part of the Alfa Aesar portfolio.[4] |

| BOC Sciences | Custom Synthesis | 818-72-4 (racemate) | Offers a range of services including chiral synthesis.[5] |

| Simson Pharma | Custom Synthesis | OT554000 | Provides compounds with a Certificate of Analysis. |

Note: Product numbers and availability are subject to change. Researchers should consult the respective supplier's website for the most current information.

Part 2: Strategic Application in Prostaglandin Synthesis

The primary driver for the demand for this compound is its critical role as a key intermediate in the synthesis of prostaglandins and their analogues.[4][6] Prostaglandins are a class of lipid compounds with diverse and potent physiological effects, leading to their development as therapeutics for conditions ranging from glaucoma to cardiovascular disease.[7][8]

In a typical prostaglandin synthesis, this compound constitutes the "lower side chain" or "ω-chain" of the final molecule. The synthesis generally involves the coupling of this ω-chain with a functionalized cyclopentane core (the "upper side chain" is added subsequently). The pre-existing (S)-stereocenter in 1-octyn-3-ol directly translates to the required (S)-stereochemistry at the C-15 position in natural prostaglandins like PGF₂α, obviating the need for a late-stage, and often difficult, stereoselective reduction.[7][8]

Caption: Logical workflow for prostaglandin synthesis.

Part 3: Methodologies for Asymmetric Synthesis

While commercially available, large-scale campaigns or specialized research may necessitate the chemical synthesis of this compound. The two most reliable and field-proven methods are the asymmetric reduction of the corresponding ketone and the enzymatic kinetic resolution of the racemic alcohol.

Methodology 1: Asymmetric Reduction of 1-Octyn-3-one

This is a highly efficient method that constructs the chiral center through a stereoselective reduction of a prochiral ketone. The most authoritative and widely cited protocol involves the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), a chiral reducing agent.[9]

Causality of Stereoselection: The reducing agent is prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and a chiral terpene, α-pinene. The use of (-)-α-pinene leads to the formation of the (S)-alcohol. The steric bulk of the pinane framework dictates the facial selectivity of hydride delivery to the ketone. The ketone orients itself to minimize steric clash with the borane complex, exposing one face preferentially to the hydride transfer, resulting in a high degree of enantioselectivity.[9]

Caption: Workflow for asymmetric reduction.

Detailed Experimental Protocol (Adapted from Organic Syntheses) [9]

-

Preparation of the Reducing Agent: In a flame-dried, nitrogen-purged flask, a solution of 9-BBN in tetrahydrofuran (THF) is treated with a solution of enantiomerically pure (-)-α-pinene. The mixture is stirred at 65°C for 1-2 hours to ensure the complete formation of B-3-pinanyl-9-BBN.

-

Reduction: The reaction mixture is cooled to -78°C (dry ice/acetone bath). A solution of 1-octyn-3-one in anhydrous THF is added dropwise to the chiral borane solution. It is critical to maintain a low temperature to maximize enantioselectivity. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting ketone.

-

Workup: Once the reaction is complete, the excess borane reagents are carefully decomposed. The standard workup involves the addition of ethanolamine to break the borane-alcohol complex. An alternative, more common method involves oxidative workup with sodium hydroxide and hydrogen peroxide at a controlled temperature (e.g., 40°C).

-

Purification: The product is extracted from the aqueous layer using a suitable organic solvent like diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield enantiomerically enriched this compound.

Methodology 2: Enzymatic Kinetic Resolution of Racemic 1-Octyn-3-ol

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme. For resolving racemic 1-octyn-3-ol, lipases are highly effective.

Principle of Resolution: A lipase, in the presence of an acyl donor (e.g., vinyl acetate), will selectively acylate one enantiomer of the alcohol much faster than the other. In many cases, the (R)-enantiomer is preferentially acylated, leaving the desired (S)-enantiomer as the unreacted alcohol. The process is allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. The two compounds, now having very different chemical properties (alcohol vs. ester), can be easily separated using standard chromatography.

Caption: Process flow for enzymatic kinetic resolution.

General Experimental Protocol

-

Reaction Setup: To a solution of racemic 1-octyn-3-ol in an appropriate organic solvent (e.g., hexane or methylene chloride), add an acyl donor (typically vinyl acetate, ~0.6 equivalents) and the lipase catalyst (e.g., Candida antarctica lipase B, often immobilized).

-

Incubation: The suspension is stirred at a controlled temperature (e.g., 30-40°C). The progress of the reaction is monitored by chiral GC or HPLC to track the conversion and the enantiomeric excess of the remaining starting material.

-

Termination and Separation: When the reaction reaches approximately 50% conversion, the enzyme is filtered off. The solvent is removed under reduced pressure.

-

Purification: The resulting mixture of this compound and (R)-1-octyn-3-yl acetate is separated by flash column chromatography on silica gel, yielding the pure, enantiomerically enriched (S)-alcohol.

Part 4: Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of this compound.

| Property | Value |

| CAS Number | 32556-71-1 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to light yellow clear liquid[2][3] |

| Boiling Point | 100 °C at 20 mmHg[2] |

| Density | 0.864 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | ~1.442[2] |

| Optical Rotation [α]²⁰/D | -6.5° (c=2 in methylene chloride)[2] |

Note: Optical rotation can be an unreliable indicator of enantiomeric purity and should always be confirmed by chiral chromatography.[9]

Conclusion

This compound stands as a testament to the power of asymmetric synthesis in providing access to enantiomerically pure building blocks for high-value applications. Its commercial availability from reputable suppliers has democratized its use, while robust and scalable synthetic routes, particularly asymmetric reduction and enzymatic resolution, provide a reliable means for its production. For any professional engaged in the synthesis of prostaglandins or other complex chiral molecules, a thorough understanding of the sourcing and preparation of this key intermediate is indispensable.

References

- 1. nbinno.com [nbinno.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1-Octyn-3-ol | 818-72-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. (R)-(+)-1-Octyn-3-ol, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-octyn-3-ol, 818-72-4 [thegoodscentscompany.com]

- 6. Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. | Semantic Scholar [semanticscholar.org]

- 7. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S)-1-Octyn-3-ol

Abstract

(S)-1-Octyn-3-ol is a chiral propargyl alcohol with significant applications in synthetic organic chemistry, particularly as a versatile building block in the synthesis of complex natural products and pharmaceuticals. Its specific stereochemistry and functional groups necessitate unambiguous characterization, for which spectroscopic methods are indispensable. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a foundational understanding of the principles behind the spectral features. We will delve into the causality of experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound

This compound, a clear, colorless liquid, holds a unique position in the repertoire of chiral synthons.[1] Its structure, featuring a terminal alkyne and a secondary alcohol at a stereogenic center, allows for a diverse range of chemical transformations. The precise three-dimensional arrangement of these functional groups is critical to its utility in asymmetric synthesis. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity to confirm the identity, purity, and stereochemical integrity of the molecule.

This guide will systematically dissect the spectroscopic signature of this compound, providing a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a chiral molecule like this compound, NMR provides detailed information about the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals corresponding to the alkynyl, carbinol, and aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Multiplet | 1H | H-3 (CH-OH) |

| ~2.4 | Doublet | 1H | H-1 (≡C-H) |

| ~1.6-1.2 | Multiplet | 8H | H-4, H-5, H-6, H-7 (-CH₂-)₄ |

| ~0.9 | Triplet | 3H | H-8 (-CH₃) |

| Variable | Broad Singlet | 1H | -OH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The downfield shift of the H-3 proton to ~4.3 ppm is a direct consequence of the deshielding effect of the adjacent electronegative oxygen atom. The terminal alkynyl proton (H-1) at ~2.4 ppm is also characteristic. The overlapping multiplets in the aliphatic region (~1.6-1.2 ppm) correspond to the methylene protons of the pentyl chain, while the terminal methyl group (H-8) appears as a triplet around 0.9 ppm due to coupling with the adjacent methylene group. The hydroxyl proton signal is typically broad and its chemical shift is highly variable, depending on factors like solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of chloroform-d is common for its good dissolving power and relatively clean spectral window.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is recommended.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~84.7 | C-2 (≡C-OH) |

| ~71.5 | C-1 (≡C-H) |

| ~61.9 | C-3 (CH-OH) |

| ~37.5 | C-4 (-CH₂-) |

| ~31.4 | C-5 (-CH₂-) |

| ~24.9 | C-6 (-CH₂-) |

| ~22.5 | C-7 (-CH₂-) |

| ~13.9 | C-8 (-CH₃) |

Note: Data obtained from SpectraBase.[2]

The alkynyl carbons, C-1 and C-2, are observed in the characteristic region for sp-hybridized carbons (~70-85 ppm). The carbinol carbon (C-3) appears around 61.9 ppm, shifted downfield by the hydroxyl group. The remaining signals correspond to the aliphatic pentyl chain.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe is required.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will prominently display absorptions characteristic of the hydroxyl (-OH) and terminal alkyne (-C≡C-H) groups.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |

| ~2930, ~2860 | Medium-Strong | sp³ C-H Stretch | Alkane |

| 2100-2260 | Weak-Medium | C≡C Stretch | Alkyne |

| ~1050 | Strong | C-O Stretch | Secondary Alcohol |

The presence of a strong, broad absorption in the 3600-3200 cm⁻¹ region is a definitive indicator of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[3][4] The sharp peak around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne.[3][4] The C≡C triple bond stretch is typically weaker and appears in the 2100-2260 cm⁻¹ range.[3][4]

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) IR. A single drop of the neat liquid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

The nominal molecular weight of this compound (C₈H₁₄O) is 126 g/mol .[5][6] Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 126 is often weak or absent for secondary alcohols due to facile fragmentation.[7][8]

Key Fragmentation Pathways:

-

α-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen-bearing carbon.[9] For 1-octyn-3-ol, α-cleavage can occur on either side of C-3.

-

Loss of the pentyl radical (•C₅H₁₁) leads to a resonance-stabilized fragment at m/z 57 . This is often the base peak.

-

Loss of the ethynyl radical (•C₂H) would result in a fragment at m/z 99.

-

-

Dehydration: Loss of a water molecule (H₂O, 18 amu) from the molecular ion can lead to a peak at m/z 108 ([M-18]⁺).[8][9]

Table 4: Expected Mass Spectrometry Fragments for 1-Octyn-3-ol

| m/z | Proposed Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 108 | [M - H₂O]⁺ |

| 99 | [M - C₂H]⁺ |

| 57 | [M - C₅H₁₁]⁺ (α-cleavage product) |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Chiral Analysis Considerations

It is crucial to note that the standard spectroscopic techniques discussed above (NMR, IR, MS) do not differentiate between the (S) and (R) enantiomers of 1-octyn-3-ol. To determine the enantiomeric purity or excess (ee), specialized chiral analytical methods are required. These include:

-

NMR with Chiral Solvating or Derivatizing Agents: Reacting the alcohol with a chiral agent, such as Mosher's acid chloride, creates diastereomers that exhibit distinct NMR signals, allowing for quantification.[10]

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can separate the enantiomers, allowing for their individual detection and quantification.[10][11]

Visualizing the Data: Structural and Workflow Diagrams

To aid in the understanding of the spectroscopic data and experimental processes, the following diagrams are provided.

References

- 1. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. 1-Octyn-3-ol, (3S)- | C8H14O | CID 2734534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Octyn-3-ol [webbook.nist.gov]

- 7. GCMS Section 6.10 [people.whitman.edu]

- 8. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. Chiral analysis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Chiral Propargyl Alcohols in Synthesis

Abstract

Chiral propargyl alcohols are indispensable building blocks in modern organic synthesis, prized for their unique structural features and versatile reactivity. Possessing both a stereodefined alcohol center and a reactive alkyne moiety, they serve as powerful precursors for a vast array of complex molecular architectures, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and application of these critical intermediates. We will delve into the core catalytic methodologies for their asymmetric preparation, explore their key synthetic transformations, and present a detailed, field-proven experimental protocol. The focus is on the causality behind experimental choices, ensuring a deep, practical understanding of the principles governing their use.

The Strategic Importance of Chiral Propargyl Alcohols

The utility of chiral propargyl alcohols stems from the orthogonal reactivity of their two key functional groups. The hydroxyl group allows for derivatization, directs subsequent reactions, and can be oxidized. The terminal alkyne is a gateway to a multitude of transformations, including C-C bond formations, cycloadditions, reductions, and rearrangements.[4] This bifunctionality makes them exceptionally valuable synthons for introducing chirality and molecular complexity in a controlled manner.[5][6] Their application is widespread, forming the backbone of synthetic routes to eicosanoids, macrolides, enediyne antibiotics, and various bioactive natural products.[4][7]

Core Methodologies for Asymmetric Synthesis

The enantioselective synthesis of propargyl alcohols is a cornerstone of modern asymmetric catalysis. Several robust methods have been developed, each with distinct advantages.

Catalytic Asymmetric Addition of Alkynes to Aldehydes

The most direct and atom-economical route to chiral propargyl alcohols is the catalytic asymmetric addition of a terminal alkyne to an aldehyde.[8] This reaction forges a new carbon-carbon bond and sets a stereocenter simultaneously. Zinc-based catalyst systems are among the most successful and widely adopted.[5]

A seminal contribution in this area is the Carreira protocol, which utilizes zinc triflate (Zn(OTf)₂) in combination with an inexpensive, commercially available chiral ligand, (+)-N-methylephedrine.[9][10][11] This system is operationally simple, tolerates air and moisture, and provides high enantioselectivities (up to 99% ee) across a broad scope of aldehydes and alkynes.[10][12][13]

The proposed catalytic cycle involves the in situ formation of a chiral zinc-amino alkoxide complex. This complex coordinates both the terminal alkyne (increasing its acidity) and the aldehyde (activating it towards nucleophilic attack), facilitating the enantioselective C-C bond formation within a structured chiral environment.[13][14]

Other effective catalyst systems have been developed based on metals like Indium, Ruthenium, and Copper, each employing specifically designed chiral ligands to induce high enantioselectivity.[15][16] Dinuclear zinc catalysts, such as those derived from proline, have also proven highly effective for a wide range of substrates, including challenging α,β-unsaturated aldehydes.[5][6][17][18]

Enantioselective Reduction of Propargyl Ketones (Ynones)

An alternative strategy involves the asymmetric reduction of a prochiral α,β-acetylenic ketone (ynone). This method is particularly useful when the corresponding ynone is readily accessible. The Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst (CBS catalyst) with borane, is a powerful tool for this transformation, delivering chiral propargyl alcohols with high enantiopurity.[7][19] The stereochemical outcome is predictable based on the established model where the ynone coordinates to the catalyst in a way that minimizes steric interactions, directing the hydride delivery from the borane to one specific face of the carbonyl.[19]

Kinetic Resolution of Racemic Propargyl Alcohols

When a racemic propargyl alcohol is easily prepared, dynamic kinetic resolution (DKR) can be an efficient route to a single enantiomer.[20] This process combines a lipase-catalyzed kinetic resolution (which selectively acylates one enantiomer) with a metal-based racemization catalyst (which continuously interconverts the faster-reacting and slower-reacting alcohol enantiomers). This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantioenriched acylated product.[20]

Comparative Analysis of Synthetic Methods

| Method | Catalyst System | Key Advantages | Key Limitations | Typical ee (%) |

| Asymmetric Alkynylation | Zn(OTf)₂ / N-Methylephedrine | Operationally simple, inexpensive ligand, broad scope, high ee.[9][10] | Stoichiometric amounts of zinc reagent may be needed. | 85-99 |

| Asymmetric Alkynylation | Dinuclear Zn / Proline-derived ligand | High turnover, excellent ee for unsaturated aldehydes.[5][6] | Ligand synthesis can be more complex. | 90-98 |

| Asymmetric Reduction | CBS Catalyst / Borane | High ee, predictable stereochemistry, well-established.[19] | Requires synthesis of ynone precursor; handling of borane. | 90->99 |

| Dynamic Kinetic Resolution | Lipase / Ru or V catalyst | High theoretical yield (>50%), excellent ee.[20] | Requires screening for compatible enzyme/catalyst pair; longer reaction times. | >99 |

Key Synthetic Transformations

The true power of chiral propargyl alcohols is realized in their subsequent transformations, which unlock access to a diverse range of chiral building blocks.

Meyer-Schuster and Rupe Rearrangements

Under acidic conditions, secondary and tertiary propargyl alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds.[21] The Meyer-Schuster rearrangement typically yields α,β-unsaturated aldehydes (from terminal alkynes) or ketones (from internal alkynes).[22][23] The reaction proceeds via protonation of the alcohol, followed by a 1,3-hydroxyl shift and tautomerization.[22][24][25] This rearrangement is a valuable tool for synthesizing E-alkenes with high diastereoselectivity.[22]

Synthesis of Chiral Allenes

One of the most important applications of chiral propargyl alcohols is their stereospecific conversion to axially chiral allenes.[26] This transformation is often achieved via an SN2' reaction pathway. For example, reduction of propargylic alcohol alkoxides with Schwartz's reagent (Cp₂Zr(H)Cl) can generate allenes with a high degree of chirality transfer from the alcohol's stereocenter to the allene's axis.[27][28] Organocatalytic methods using chiral phosphoric acids have also emerged, enabling the enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols.[29][30]

Cyclization and Annulation Reactions

The dual functionality of propargyl alcohols makes them ideal substrates for cyclization reactions to form a variety of carbocycles and heterocycles, which are core structures in many pharmaceuticals.[1][31] Transition metal catalysts (e.g., based on Rhodium, Copper, or Ytterbium) can mediate annulation reactions with various partners to construct complex ring systems like pyrazoles and indolizines in a single step.[31]

Practical Guide: Experimental Protocols

Trustworthiness in synthesis relies on robust, reproducible protocols. Below is a detailed procedure for a benchmark reaction: the Carreira asymmetric alkynylation.

Protocol: Asymmetric Alkynylation of Benzaldehyde with Phenylacetylene

This protocol describes the synthesis of (R)-1,3-diphenylprop-2-yn-1-ol using the Zn(OTf)₂/(+)-N-methylephedrine catalyst system.

Reagents & Equipment:

-

Zinc triflate (Zn(OTf)₂, anhydrous)

-

(+)-N-methylephedrine

-

Toluene (anhydrous)

-

Triethylamine (Et₃N, distilled)

-

Benzaldehyde (distilled)

-

Phenylacetylene (distilled)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add Zn(OTf)₂ (400 mg, 1.1 mmol, 1.1 eq) and (+)-N-methylephedrine (215 mg, 1.2 mmol, 1.2 eq).

-

Add anhydrous toluene (15 mL) and triethylamine (0.3 mL, 2.1 mmol, 2.1 eq). Stir the resulting suspension at room temperature for 2 hours. Causality: This pre-stirring period is crucial for the formation of the active chiral zinc complex.

-

Reactant Addition: To the catalyst mixture, add benzaldehyde (100 μL, 1.0 mmol, 1.0 eq) followed by phenylacetylene (120 μL, 1.1 mmol, 1.1 eq) via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 12-24 hours).

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Causality: The NH₄Cl solution protonates the product alkoxide and breaks down the zinc complex.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure propargyl alcohol.

-

Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis. Expected ee: ≥95%.

Conclusion and Future Perspectives

Chiral propargyl alcohols are firmly established as elite building blocks in chemical synthesis. The development of robust and highly selective catalytic methods for their preparation has made them readily accessible to the broader scientific community. Current research continues to focus on expanding the substrate scope, developing more sustainable catalysts using earth-abundant metals, and integrating these methodologies into streamlined, multi-step syntheses of complex target molecules. As the demand for enantiomerically pure pharmaceuticals and advanced materials grows, the strategic importance of chiral propargyl alcohols will undoubtedly continue to increase, driving further innovation in the field of asymmetric synthesis.

References

- 1. rawsource.com [rawsource.com]

- 2. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]

- 3. rawsource.com [rawsource.com]

- 4. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 10. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 14. Asymmetric alkynylation of aldehydes with propiolates without high reagent loading and any additives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Dinuclear Zn-catalyzed asymmetric alkynylation of unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 20. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]

- 21. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 22. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 23. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols [ideas.repec.org]

- 30. Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Alkyne Keystone: A Technical Guide to the Medicinal Chemistry Applications of (S)-1-Octyn-3-ol

Abstract

(S)-1-Octyn-3-ol, a chiral propargyl alcohol, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its unique trifecta of a terminal alkyne, a stereodefined secondary alcohol, and a flexible alkyl chain renders it a highly versatile and sought-after chiral building block. This technical guide provides an in-depth exploration of the multifaceted applications of this compound in the synthesis of complex and biologically potent molecules. We will dissect its pivotal role in the construction of prostaglandins and other bioactive lipids, its utility in the stereoselective synthesis of diverse heterocyclic scaffolds, and its emerging potential in fragment-based drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven insights into the strategic application of this invaluable synthon.

Introduction: The Strategic Advantage of this compound

In the quest for novel therapeutics, the ability to control three-dimensional molecular architecture is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. This compound, with its defined (S)-stereochemistry at the carbinol center, provides a reliable and cost-effective entry point into a vast and diverse chemical space.

The molecule's power lies in the orthogonal reactivity of its functional groups. The hydroxyl group allows for esterification, etherification, or oxidation, while the terminal alkyne is a gateway to a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("Click chemistry"). This inherent versatility allows for the sequential and controlled elaboration of the molecular framework, a critical aspect in the multi-step synthesis of complex drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 83-85 °C (15 mmHg) |

| Density | 0.864 g/mL at 25 °C |

| Optical Rotation | [α]²⁰/D +7.5 to +9.5° (neat) |

The Cornerstone of Prostaglandin Synthesis

Perhaps the most celebrated application of this compound is its role as a key precursor in the synthesis of prostaglandins, a class of lipid compounds with a wide range of physiological effects, including regulation of inflammation, blood pressure, and uterine contractions.[1][2][3][4][5] Synthetic prostaglandins and their analogues are used in the treatment of glaucoma, peptic ulcers, and for the induction of labor.[1][2][3][4][5]

The classical approach to many prostaglandins, pioneered by E.J. Corey, relies on a key intermediate known as the Corey lactone.[6][7][8] this compound serves as a crucial building block for the ω-side chain of prostaglandins, which is introduced onto the Corey lactone framework.

Workflow: From this compound to a Prostaglandin Intermediate

Caption: A generalized workflow for the incorporation of this compound into a prostaglandin backbone.

Experimental Protocol: Synthesis of a Prostaglandin E1 Precursor

The following protocol is a representative example of how this compound can be elaborated into a key intermediate for the synthesis of Prostaglandin E1 (PGE1).[9]

Step 1: Protection of the Hydroxyl Group

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.

Step 2: Hydrozirconation and Iodination

-

To a solution of the TBDMS-protected alkyne (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add a solution of Schwartz's reagent (Cp₂ZrHCl, 1.1 eq) in THF.

-

Stir the reaction for 1 hour, at which point the solution should become clear.

-

Cool the reaction to 0 °C and add a solution of iodine (1.1 eq) in THF dropwise.

-

Stir for 30 minutes, then quench with saturated aqueous sodium thiosulfate.

-

Extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the vinyl iodide.

Step 3: Coupling with the Cyclopentenone Moiety

-

To a solution of the vinyl iodide (1.0 eq) in a 2:1 mixture of THF and hexamethylphosphoramide (HMPA) at -78 °C, add tert-butyllithium (2.2 eq) dropwise.

-

After stirring for 30 minutes, add a solution of the appropriate cuprate reagent (prepared separately) followed by the enone corresponding to the prostaglandin core.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by chromatography to yield the prostaglandin precursor.

A Versatile Synthon for Other Bioactive Lipids

The utility of this compound extends beyond prostaglandins. Its structural motifs are found in a variety of other bioactive lipids, including lipoxins and leukotrienes, which are key mediators of inflammation and immune responses.[10][11][12] The synthesis of stable analogues of these often-labile natural products is a major focus of medicinal chemistry, and this compound provides a valuable starting point for such endeavors.[10][12]

Gateway to Bioactive Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring.[13][14][15][16][17] The alkyne functionality of this compound is a versatile handle for the construction of a wide array of heterocyclic systems.

Synthesis of Chiral Furans and Butenolides

The intramolecular cyclization of derivatives of this compound can lead to the stereoselective formation of substituted furans and butenolides.[7][11][18][19][20] These scaffolds are present in numerous natural products with interesting biological activities, including antitumor and anti-inflammatory properties.[21]

Triazole Synthesis via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal "click" reaction, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[][23][24][25][26] The resulting triazole ring is a common feature in many pharmaceuticals due to its favorable physicochemical properties and ability to participate in hydrogen bonding.[2][3][4][5] this compound can be readily converted to the corresponding azide, which can then be reacted with a diverse range of alkynes to generate libraries of chiral triazole-containing compounds for biological screening.

Workflow: Synthesis of Chiral Triazoles from this compound

Caption: A representative synthetic route to chiral triazoles utilizing this compound.

A Valuable Fragment in Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds.[27][28][29][30][31] This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits are then optimized and grown into more potent drug candidates. The alkyne group is a particularly attractive functionality in FBDD, as it is relatively small, non-polar, and can act as a linchpin for fragment linking or as a handle for further chemical elaboration. The defined stereochemistry and additional functionality of this compound make it an excellent candidate for inclusion in fragment libraries.

Conclusion

This compound is far more than a simple chiral alcohol; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its strategic importance is firmly established in the synthesis of prostaglandins and continues to expand into the realms of other bioactive lipids and diverse heterocyclic systems. As synthetic methodologies evolve and our understanding of disease biology deepens, the applications of this remarkable chiral building block are poised to grow ever more sophisticated and impactful. The ability to leverage the unique reactivity of this compound will undoubtedly continue to fuel the discovery and development of the next generation of life-saving medicines.

References

- 1. synarchive.com [synarchive.com]

- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Butenolide synthesis [organic-chemistry.org]

- 8. A total synthesis of prostaglandin F2-alpha (dl) from 2-oxabicyclo[3.3.0]oct-6-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. | Semantic Scholar [semanticscholar.org]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Asymmetric Synthesis of Chiral Flavan-3-Ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Stereoselective synthesis of butenolides and its applications in total synthesis of sessilifoliamides and development of new chemical tools for hydrogel based biomaterials [udspace.udel.edu]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Butenolide Synthesis from Functionalized Cyclopropenones [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 26. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. synarchive.com [synarchive.com]

- 29. A SYNTHESIS OF PROSTAGLANDIN F2α (PGF2α) | Semantic Scholar [semanticscholar.org]

- 30. Marine natural products: synthetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Use of (S)-1-Octyn-3-ol

This guide provides comprehensive safety protocols and handling procedures for (S)-1-Octyn-3-ol, a critical chiral intermediate in pharmaceutical synthesis, particularly for prostaglandins.[1] Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental work. This document is intended for researchers, scientists, and drug development professionals.

Compound Profile and Hazard Identification

This compound is a secondary alcohol containing a terminal alkyne group. This functionality dictates its reactivity and associated hazards. Understanding its intrinsic properties is the foundation of a robust safety assessment.

Physicochemical Data

A summary of the key physical and chemical properties of 1-Octyn-3-ol is presented below. This data is critical for understanding its behavior under various laboratory conditions, from storage to reaction quenching.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 0.864 - 0.865 g/mL at 25 °C | [1][4][5] |

| Boiling Point | ~182 °C @ 760 mmHg; 83 °C @ 19 mmHg | [4][5] |

| Melting Point | -60 °C | [5][6] |

| Flash Point | 63 °C (145.4 °F) - Closed Cup | [4][5][6] |

| Refractive Index | n20/D ~1.442 | [1][4] |

GHS Classification and Hazard Statement

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with its acute toxicity, skin/eye irritation, and flammability.[5]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

GHS classifications are based on aggregated data for 1-Octyn-3-ol.[2][3][4][5]

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Hazard Identification and Control Workflow.

Exposure Control and Personal Protection

A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is required to minimize exposure.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area. For procedures involving heating, agitation, or potential aerosolization, a certified chemical fume hood is mandatory.[5]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential for exposure. The following represent the minimum requirements for handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., neoprene or PVC).[7] Glove suitability and breakthrough time are dependent on the duration and nature of the work. Always inspect gloves for integrity before use and replace them immediately if contaminated.[7]

-

Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or tasks with a high risk of splashing, chemical-resistant overalls should be worn.[5]

-

-

Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is typically not required.[5] If there is a risk of overexposure, such as in the event of a large spill in a poorly ventilated area, an approved respirator with an appropriate filter (e.g., Type A-P) should be used.[7]

Handling and Storage Protocols

Prudent Handling Practices

The causality behind safe handling is the prevention of exposure and the mitigation of physical hazards like fire.

-

Avoid Contact: Prevent all personal contact, including inhalation of vapors and direct contact with skin and eyes.[5][7]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory area where the chemical is used.[5]

-

Ignition Sources: As a combustible liquid, keep this compound away from heat, sparks, open flames, and hot surfaces.[5][8]

-

Inert Atmosphere: The compound is noted to be potentially air-sensitive. For long-term storage or use in sensitive reactions, storing and handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve purity.

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.

-

Container: Store in the original, tightly sealed container.[7][8]

-

Location: Keep containers in a dry, cool, and well-ventilated place, away from direct sunlight.[5][8] A flammables storage cabinet is recommended.

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][7] Contact with these materials can lead to vigorous, exothermic reactions.

Emergency Procedures

A pre-planned emergency response is crucial for minimizing harm in the event of an accident.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[5]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell or is not breathing, call a POISON CENTER or physician and provide artificial respiration if necessary.[5][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or physician immediately if you feel unwell.[5][8]

Spill Response Protocol

This step-by-step protocol ensures a systematic and safe cleanup of a spill.

-

Evacuate & Isolate: Immediately alert others in the area. If the spill is large, evacuate non-essential personnel and isolate the hazard area. Move upwind from the spill.[7]

-

Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, equipment).[7][9]

-

Ventilate: Ensure the area is well-ventilated (use fume hood sash as a shield if appropriate).

-

Don PPE: Wear the appropriate PPE as described in Section 2.2, including respiratory protection if ventilation is inadequate.

-

Containment: For liquid spills, contain the material using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collection: Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of the container and any contaminated materials as hazardous waste according to local, state, and federal regulations.[5]

Caption: Step-by-step spill response workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-stable foam, dry chemical powder, or carbon dioxide (CO₂).[5] Water spray may be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[5]

-

Specific Hazards: The material is combustible and containers may explode when heated.[5][8] Combustion produces hazardous products like carbon monoxide and carbon dioxide.[5][8]

-

Protective Equipment: Firefighters must wear full body protective clothing and self-contained breathing apparatus (SCBA).[5][7]

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

-

Waste Classification: this compound and materials contaminated with it must be treated as hazardous waste.

-

Procedure: Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, national, and international regulations.[5] Do not dispose of it together with household garbage or allow it to reach the sewage system, as it is very toxic to aquatic life.[2][4][10]

References

- 1. This compound | 32556-71-1 [chemicalbook.com]

- 2. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octyn-3-ol, (3S)- | C8H14O | CID 2734534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Octyn-3-ol 96 818-72-4 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Octyn-3-ol | CAS#:818-72-4 | Chemsrc [chemsrc.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-Octen-3-ol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. bg.cpachem.com [bg.cpachem.com]

Solubility of (S)-1-Octyn-3-ol in common organic solvents

An In-Depth Technical Guide to the Solubility of (S)-1-Octyn-3-ol for Pharmaceutical Research and Development

Abstract

This compound is a valuable chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of prostaglandins and other complex molecular architectures.[1] A thorough understanding of its solubility characteristics in common organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and streamlining drug development workflows. This technical guide provides a comprehensive analysis of the solubility of this compound, grounding predictions in the fundamental principles of molecular structure, polarity, and intermolecular forces. By synthesizing theoretical knowledge with practical, field-proven experimental methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to effectively utilize this versatile intermediate.

Introduction to this compound: A Profile

This compound is a chiral secondary alcohol containing a terminal alkyne. Its bifunctional nature—a reactive hydroxyl group and a versatile terminal triple bond—makes it a highly sought-after precursor in asymmetric synthesis.

Chemical Identity:

-

Chemical Name: (S)-Oct-1-yn-3-ol

-

CAS Number: 32556-71-1[1]

-

Molecular Formula: C₈H₁₄O[1]

-

Molecular Weight: 126.20 g/mol [1]

-

Appearance: Colorless to light yellow clear liquid[2]

-

Structure:

The solubility of a compound is not merely a physical constant; it is a critical parameter that dictates its utility. In drug development, solvent selection influences reaction rates, yield, and purity. For a molecule like this compound, choosing the correct solvent is essential for controlling reactivity at either the hydroxyl or alkyne group, facilitating purification via chromatography or extraction, and ensuring homogeneity in reaction mixtures.

Theoretical Principles Governing Solubility

The solubility behavior of this compound is governed by its distinct molecular features and the interplay of intermolecular forces, a concept best summarized by the principle "like dissolves like".[3][4][5] This principle states that substances with similar polarities and intermolecular forces are likely to be soluble in one another.[5][6]

Molecular Structure: An Amphiphilic Balance

This compound is an amphiphilic molecule, meaning it possesses both a polar and a non-polar region.

-

The Polar Head: The hydroxyl (-OH) group at the C-3 position is highly polar. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pairs).[7][8] This region of the molecule will drive its interaction with polar solvents.

-

The Non-Polar Tail: The eight-carbon chain, including the terminal alkyne, constitutes a significant non-polar, lipophilic region. This "tail" interacts primarily through weaker van der Waals forces (London dispersion forces) and will favor solubility in non-polar solvents.

-

The Alkyne Group: The terminal alkyne (C≡C-H) is weakly polar and contributes minimally to the overall polarity compared to the hydroxyl group.

The solubility of this compound in any given solvent is a result of the competition between these two regions.

Intermolecular Forces at Play

The dissolution process requires that the energy gained from solute-solvent interactions is sufficient to overcome the energy of the solute-solute and solvent-solvent interactions. For this compound, the key interactions are:

-

Hydrogen Bonding: The strongest intermolecular force influencing its solubility. This occurs between its -OH group and polar protic solvents (like alcohols) or hydrogen bond acceptors in polar aprotic solvents (like acetone).[9][10]

-

Dipole-Dipole Interactions: Occur between the polar -OH group and other polar molecules (e.g., dichloromethane, ethyl acetate).

-

Van der Waals Forces: The primary interaction between the molecule's non-polar alkyl chain and non-polar solvents (e.g., hexane, toluene).

Caption: Key intermolecular forces between this compound and solvent classes.

Solubility Profile Across Common Organic Solvents

| Solvent | Class | Relative Polarity¹ | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | 1.000 | Slightly Soluble | Strong H-bonding is counteracted by the long, non-polar C8 chain. Data suggests low solubility (3.4 - 6.5 g/L).[11][12][13] |